molecular formula C20H25N3O3 B2621866 2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415454-02-1

2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2621866
CAS No.: 2415454-02-1
M. Wt: 355.438
InChI Key: RNNWTXOTQZJLPI-UHFFFAOYSA-N
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Description

2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining a benzyl group, a pyrrolidine ring, and a pyrrole-dione system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring through cyclization reactions involving appropriate precursors. The benzyl group can be introduced via nucleophilic substitution reactions, while the pyrrole-dione system is often constructed through condensation reactions involving diketones and amines .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in drug discovery and development .

Properties

IUPAC Name

5-benzyl-2-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13(2)22-9-8-17(20(22)26)21-11-15-16(12-21)19(25)23(18(15)24)10-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNWTXOTQZJLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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